Pelrinone

描述

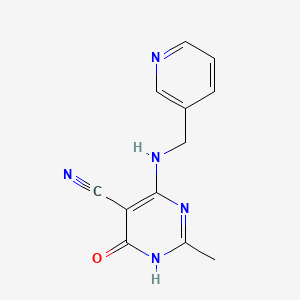

Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9/h2-4,6H,7H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXHFDXOCVIYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241458 | |

| Record name | Pelrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94386-65-9 | |

| Record name | Pelrinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094386659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XK91ZI6I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In-depth Mechanism of Action of Milrinone (Pelrinone) in Cardiac Myocytes: A Technical Guide

A Note on Nomenclature: The query specified "pelrinone." Extensive database searches indicate that this is likely a typographical error for "milrinone," a well-established phosphodiesterase 3 (PDE3) inhibitor used in the management of acute heart failure. This technical guide will, therefore, focus on the mechanism of action of milrinone.

Executive Summary

Milrinone is a potent inotropic and vasodilatory agent that exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3) in cardiac and vascular smooth muscle. In cardiac myocytes, this inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates cAMP-dependent protein kinase A (PKA). PKA-mediated phosphorylation of key intracellular proteins results in enhanced myocardial contractility (positive inotropy) and improved relaxation (lusitropy). This guide provides a detailed overview of the molecular pathways, quantitative effects, and experimental methodologies related to milrinone's action in the heart.

Core Mechanism of Action in Cardiac Myocytes

The primary mechanism of action of milrinone in cardiac myocytes is the selective inhibition of the PDE3 enzyme.[1][2][3][4] This enzyme is responsible for the hydrolysis and subsequent inactivation of cAMP.[1][2][3] By inhibiting PDE3, milrinone leads to an accumulation of intracellular cAMP.[1][3][5]

The elevated cAMP levels activate PKA, a key enzyme in cardiac myocyte signaling.[1][6] PKA then phosphorylates several critical proteins that regulate cardiac function:

-

L-type Calcium Channels: Phosphorylation of L-type calcium channels on the sarcolemma increases the influx of calcium (Ca²⁺) into the myocyte during the action potential.[5] This increased Ca²⁺ influx contributes to a greater release of Ca²⁺ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release, which directly enhances the force of contraction.[7]

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, leading to increased SERCA2a activity. This results in faster re-uptake of Ca²⁺ into the SR during diastole, which accelerates myocardial relaxation (positive lusitropy).[7]

-

Myofilament Proteins: PKA also phosphorylates myofilament proteins, such as troponin I, which can modulate the sensitivity of the myofilaments to Ca²⁺ and contribute to the overall inotropic and lusitropic effects.

This cascade of events leads to a net increase in both the force and velocity of myocardial contraction, as well as an improvement in the rate of relaxation, without a significant increase in myocardial oxygen consumption.[5]

Signaling Pathway Diagram

Caption: Milrinone signaling pathway in cardiac myocytes.

Quantitative Data on Hemodynamic Effects

The administration of milrinone results in significant and measurable changes in hemodynamic parameters. The following tables summarize key quantitative data from clinical studies.

Table 1: Hemodynamic Effects of Intravenous Milrinone in Patients with Heart Failure

| Parameter | Dosage | Change from Baseline | Reference |

| Cardiac Index | 25 µg/kg | +16.5% | [8] |

| 50 µg/kg | +12.5% | [8] | |

| 75 µg/kg | +28.4% | [8] | |

| Pulmonary Capillary Wedge Pressure | 25 µg/kg | -24% | [8] |

| 50 µg/kg | -29% | [8] | |

| 75 µg/kg | -38% | [8] |

Experimental Protocols

The elucidation of milrinone's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

Measurement of Phosphodiesterase Activity

Objective: To determine the inhibitory effect of milrinone on PDE3 activity.

Methodology:

-

Tissue Preparation: Cardiac tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the cytosolic fraction containing PDE enzymes.

-

PDE Assay: The assay is typically performed using radiolabeled cAMP (e.g., [³H]cAMP) as a substrate.

-

Incubation: The cardiac extract is incubated with [³H]cAMP in the presence and absence of varying concentrations of milrinone.

-

Separation: The reaction is terminated, and the product, [³H]5'-AMP, is separated from the unreacted [³H]cAMP using techniques such as anion-exchange chromatography.

-

Quantification: The amount of [³H]5'-AMP is quantified by liquid scintillation counting. The inhibitory potency of milrinone (e.g., IC₅₀ value) is then calculated.

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of milrinone on cAMP accumulation in intact cardiac myocytes.

Methodology:

-

Cell Isolation: Primary cardiac myocytes are isolated from animal hearts (e.g., rat, guinea pig) by enzymatic digestion.

-

Treatment: The isolated myocytes are incubated with milrinone at various concentrations and for different durations.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA). These assays involve the use of a specific antibody against cAMP and a labeled cAMP tracer.

Assessment of Myocyte Contractility and Calcium Transients

Objective: To measure the physiological effects of milrinone on myocyte contraction and calcium handling.

Methodology:

-

Cell Preparation: Isolated cardiac myocytes are plated on laminin-coated coverslips.

-

Calcium Imaging: The cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

-

Electrical Stimulation: The myocytes are electrically field-stimulated to induce contractions.

-

Data Acquisition: Changes in intracellular Ca²⁺ concentration (calcium transients) and cell shortening (contractility) are simultaneously recorded using a video-based edge detection system and a ratiometric fluorescence imaging system.

-

Analysis: Parameters such as the amplitude and duration of the calcium transient and the extent and velocity of cell shortening and relengthening are analyzed before and after the application of milrinone.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating the effects of milrinone and the logical relationship between its molecular and physiological actions.

References

- 1. Milrinone - Wikipedia [en.wikipedia.org]

- 2. litfl.com [litfl.com]

- 3. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Milrinone in the treatment of chronic cardiac failure: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pelrinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelrinone, with the systematic IUPAC name 2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile, is a notable pyridinone derivative. While extensive research has been conducted on its structural analog, milrinone, and the broader class of pyrimidine-based compounds, detailed public information regarding the specific synthesis and comprehensive chemical properties of this compound remains relatively scarce. This technical guide aims to consolidate the available information on this compound's chemical characteristics and proposes a feasible synthetic pathway based on established methodologies for analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and study of novel cardiotonic agents.

Chemical Properties of this compound

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The chemical and physical properties of its hydrochloride salt have been a subject of preformulation studies, providing valuable insights for its potential pharmaceutical development.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of appropriate formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₅O | PubChem |

| Molecular Weight | 241.25 g/mol | PubChem |

| pKa₁ | 4.71 | [3] |

| pKa₂ | 8.94 | [3] |

| Hygroscopicity | Essentially nonhygroscopic | [3] |

| pH-Solubility Profile | U-shaped curve | [3] |

| Octanol-Water Partition Coefficient-pH Profile | Bell-shaped curve | [3] |

Table 1: Physicochemical Properties of this compound

The dual pKa values indicate that this compound possesses both acidic and basic functionalities, influencing its solubility and permeability across different pH environments. The U-shaped pH-solubility profile is a characteristic feature of amphoteric molecules.

Stability

Preformulation studies on this compound hydrochloride have indicated good stability under various conditions. In solution, the compound is stable at different pH levels when exposed to 500-foot-candle (ft-c) light at room temperature and at 80°C for 64 days.[3] In the solid state, no significant decomposition was observed at 80°C or upon exposure to 500-ft-c light for at least 112 days.[3]

Polymorphism

The existence of polymorphs has been demonstrated for this compound hydrochloride through solubility phase diagrams, X-ray diffraction patterns, and infrared spectroscopy.[3] The presence of different crystalline forms can have significant implications for the drug's bioavailability and manufacturability.

Proposed Synthesis of this compound

Synthetic Workflow

The proposed synthesis of this compound involves the condensation of three key starting materials: 3-aminocrotononitrile, 3-pyridinecarboxaldehyde, and an isocyanate derivative. The logical flow of this synthesis is depicted in the following diagram.

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on general procedures for similar pyrimidine syntheses and should be optimized for the specific synthesis of this compound.

Materials:

-

3-Aminocrotononitrile

-

3-Pyridinecarboxaldehyde

-

Trimethylsilyl isocyanate (TMS-NCO)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Hydrochloric acid (for workup)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-aminocrotononitrile (1.0 eq) and anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add 3-pyridinecarboxaldehyde (1.0 eq) followed by triethylamine (1.2 eq).

-

Isocyanate Addition: Slowly add trimethylsilyl isocyanate (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by elemental analysis.

Signaling Pathway

This compound is expected to exert its biological effects through the inhibition of phosphodiesterase (PDE) enzymes, similar to its analog, milrinone. The inhibition of PDE3, in particular, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to increased cardiac contractility and vasodilation.

The signaling pathway is illustrated in the diagram below.

Caption: Proposed signaling pathway of this compound.

Conclusion

This technical guide provides a consolidated overview of the known chemical properties of this compound and proposes a viable synthetic strategy based on established chemical principles. The provided experimental protocol, while hypothetical, offers a solid starting point for the laboratory synthesis of this promising compound. The visualization of the synthetic workflow and the signaling pathway aims to provide a clear and concise understanding of the key aspects of this compound for researchers and professionals in the field of drug discovery and development. Further experimental validation of the proposed synthesis and in-depth biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preformulation study of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

Pelrinone as a Phosphodiesterase-3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Pelrinone is a phosphodiesterase-3 (PDE3) inhibitor that has been investigated for its potential therapeutic effects, particularly its influence on platelet aggregation. As a member of the bipyridine class of compounds, its mechanism of action is centered on the inhibition of the PDE3 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of this compound, detailing its known inhibitory activities. Due to the limited availability of specific experimental data for this compound, this document also incorporates detailed methodologies and quantitative data from studies on the closely related and well-characterized PDE3 inhibitor, milrinone, to provide a thorough understanding of the drug class. This guide is intended to be a valuable resource for professionals in drug development and cardiovascular research.

Introduction: The Role of Phosphodiesterase-3 Inhibition

Phosphodiesterase-3 is a critical enzyme in the regulation of intracellular signaling pathways. It is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including cardiac muscle contraction, smooth muscle relaxation, and platelet aggregation.[1] By inhibiting PDE3, compounds like this compound prevent the degradation of cAMP, leading to its accumulation within the cell.[2][3] This elevation in cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cascade of physiological effects.[2][3]

In the cardiovascular system, the consequences of PDE3 inhibition are twofold:

-

Positive Inotropy: In cardiac myocytes, increased cAMP levels enhance calcium influx, leading to a more forceful contraction of the heart muscle.[4][5]

-

Vasodilation: In vascular smooth muscle cells, elevated cAMP promotes relaxation, resulting in the widening of blood vessels and a reduction in both preload and afterload on the heart.[3][5]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been primarily characterized through its effects on platelet aggregation. The following table summarizes the available quantitative data for this compound. For a comparative perspective, and to provide a more complete picture of PDE3 inhibition, data for the well-studied PDE3 inhibitor milrinone is also presented.

Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation

| Inducing Agent | IC50 (µM) |

| Arachidonic Acid | 2.8 |

| U46619 | 6.6 |

| Collagen | 13.3 |

| Epinephrine (second phase) | 18.6 |

| Adenosine Diphosphate (second phase) | 11.8 |

Data sourced from a study on human platelet aggregatory systems.

Table 2: Inhibitory Activity of Milrinone against PDE3

| Parameter | Value | Tissue/Enzyme Source |

| IC50 | 0.42 µM | Human Cardiac FIII PDE |

| Ki | 0.15 µM | Human Cardiac FIII PDE |

| IC50 | 11 µM | Cultured Embryonic Chick Ventricular Cells (Total PDE activity) |

FIII PDE is a low Km enzyme for cAMP, also known as PDE3.[6] Data for milrinone is provided as a reference for a well-characterized PDE3 inhibitor.[6][7]

Table 3: Effect of Milrinone on Intracellular cAMP Levels

| Cell Type/Tissue | Treatment | Fold Increase in cAMP |

| Cultured Embryonic Chick Ventricular Cells | 1 x 10⁻⁴ M Milrinone | > 2-fold (within 4 minutes) |

| Human Myocardial Tissue (with Norepinephrine) | 1 µM Milrinone | ~2.2-fold |

Data for milrinone is provided as a representative example of a PDE3 inhibitor's effect on cAMP.[7][8]

Signaling Pathways

The mechanism of action of PDE3 inhibitors like this compound involves the modulation of the cAMP signaling cascade. The following diagram illustrates the core signaling pathway in a cardiomyocyte.

References

- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Milrinone - Wikipedia [en.wikipedia.org]

- 3. picmonic.com [picmonic.com]

- 4. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the positive inotropic effect of milrinone in cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of milrinone on contractility and cyclic adenosine monophosphate production induced by beta1- and beta2-adrenergic receptor activation in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Structure and Computational Analysis of Pelrinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelrinone is a potent cardiotonic agent belonging to the bipyridine class of compounds. Its therapeutic effects are primarily attributed to its selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This guide provides an in-depth analysis of the molecular structure of this compound, details on its mechanism of action, and a review of the computational and experimental methodologies used to characterize this and similar molecules. Due to the limited availability of specific experimental and computational data for this compound, data from its close structural and functional analog, Milrinone, is used as a reference throughout this document to illustrate key concepts and provide representative data.

Molecular Structure of this compound

This compound is a synthetic organic compound with a bipyridine core structure. Its systematic IUPAC name is 2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile. The molecular and structural properties of this compound are fundamental to its biological activity, governing its interaction with the active site of the PDE3 enzyme.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₅O | PubChem |

| IUPAC Name | 2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile | PubChem |

| Molecular Weight | 241.25 g/mol | Computed by PubChem |

| Hydrogen Bond Donors | 2 | Computed by Cactvs |

| Hydrogen Bond Acceptors | 5 | Computed by Cactvs |

| Rotatable Bonds | 3 | Computed by Cactvs |

Note: As of the last update, a publicly available crystal structure for this compound has not been identified. The structural data presented below is for its close analog, Milrinone, and is representative of the bipyridine class of PDE3 inhibitors.

X-ray crystallography studies of Milrinone have revealed that the molecule exists in a lactam form, with a notable dihedral angle between the pyridine and pyridone rings due to steric hindrance.[1] This non-planar conformation is believed to be crucial for its high-affinity binding to the PDE3 active site.

Table 2: Representative Bond Lengths and Angles for a Bipyridine PDE3 Inhibitor (from Milrinone Crystal Structure)

| Parameter | Bond | Length (Å) | Angle | Degrees (°) |

| Bond Lengths | C-C (aromatic) | 1.37 - 1.41 | ||

| C-N (ring) | 1.33 - 1.39 | |||

| C=O | ~1.24 | |||

| C≡N | ~1.15 | |||

| Bond Angles | C-C-C (ring) | 118 - 122 | ||

| C-N-C (ring) | 116 - 124 | |||

| Dihedral Angle | Pyridine-Pyridone | 43.7 - 57.5 |

Data derived from X-ray structural analysis of Milrinone modifications.[1]

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells.[2] By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.[2]

In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA). PKA then phosphorylates several target proteins, including L-type calcium channels and components of the sarcoplasmic reticulum, which leads to an increased influx of calcium ions and enhanced calcium release from intracellular stores. This surge in intracellular calcium increases the force of myocardial contraction, resulting in a positive inotropic effect.[2][3]

In vascular smooth muscle cells, the accumulation of cAMP also activates PKA, which in turn phosphorylates and inhibits myosin light chain kinase. This inhibition prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. The vasodilatory effect reduces both preload and afterload on the heart, further improving cardiac output.[3]

References

The Phosphodiesterase Inhibitor Pelrinone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of pelrinone, a cardiotonic agent. Due to the limited availability of extensive clinical data on this compound, this document also incorporates and contrasts data from the closely related and more comprehensively studied phosphodiesterase-3 inhibitor, milrinone, to provide a broader context for researchers in the field of cardiac drug development.

Core Pharmacokinetic Profile

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and predicting potential drug interactions.

Absorption and Distribution

This compound is rapidly and extensively absorbed following oral administration in humans.[1] Once in circulation, it exhibits moderate binding to human serum proteins.[1]

In comparison, milrinone, administered intravenously, demonstrates a volume of distribution of approximately 0.38 to 0.45 L/kg.[2][3][4] It is about 70% bound to human plasma proteins.[2][3][4]

Table 1: Comparative Pharmacokinetic Parameters of this compound and Milrinone in Humans

| Parameter | This compound | Milrinone |

| Bioavailability | Rapid and extensive oral absorption[1] | 100% (Intravenous) |

| Protein Binding | Moderately bound[1] | ~70%[2][3] |

| Volume of Distribution (Vd) | Not specified in available literature | 0.38 - 0.45 L/kg[2][3][4] |

| Elimination Half-life (t½) | 1 - 2 hours[1] | 2.3 - 2.5 hours[2][3][4] |

| Metabolism | No metabolites detected in human urine[1] | ~12% metabolized to an O-glucuronide metabolite in the liver[2][3] |

| Primary Route of Excretion | Urine[1] | Urine (83-85% as unchanged drug)[2][5] |

| Clearance | Not specified in available literature | 0.13 - 0.14 L/kg/hr[2] |

Metabolism and Excretion

In human subjects, this compound is primarily excreted in the urine as the parent drug, with no metabolites detected.[1] The elimination half-life is relatively short, averaging 1-2 hours, and is independent of the administered dose.[1] The serum Area Under the Curve (AUC) of this compound is linearly related to the dose for oral doses up to 100 mg.[1]

Milrinone is also primarily cleared by the kidneys, with approximately 83-85% of the drug excreted unchanged in the urine.[2][5] A smaller fraction, around 12%, is metabolized in the liver to an O-glucuronide metabolite.[2][3] The mean terminal elimination half-life of milrinone is approximately 2.3 to 2.5 hours in patients with congestive heart failure.[2][3][4]

Pharmacodynamics and Mechanism of Action

The pharmacodynamic properties of a drug describe its effects on the body. This compound and milrinone are classified as inodilators, meaning they possess both positive inotropic (increasing myocardial contractility) and vasodilatory effects.

Signaling Pathway

The primary mechanism of action for both this compound and milrinone is the selective inhibition of phosphodiesterase-3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle.[4][5][6][7] Inhibition of PDE3 leads to a decrease in the breakdown of cyclic adenosine monophosphate (cAMP).[4][5][6][7] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets.[5]

In cardiomyocytes, PKA phosphorylation of calcium channels leads to an increased influx of calcium, enhancing myocardial contractility.[5] In vascular smooth muscle cells, elevated cAMP levels lead to vasodilation and a reduction in both preload and afterload on the heart.[3][5]

Hemodynamic Effects

Clinical studies on milrinone have demonstrated dose-related and plasma concentration-related increases in the maximum rate of left ventricular pressure rise, indicating a direct inotropic effect.[2] It also produces increases in forearm blood flow, confirming its direct arterial vasodilator activity.[2]

Intravenous administration of milrinone in patients with moderate to severe heart failure has been shown to significantly increase the cardiac index and decrease pulmonary capillary wedge pressure.[8] Specifically, intravenous doses of 25, 50, and 75 mcg/kg resulted in peak increases in the cardiac index of 16.5%, 12.5%, and 28.4%, respectively, with concomitant decreases in pulmonary capillary wedge pressure of 24%, 29%, and 38%.[8]

Table 2: Hemodynamic Effects of Intravenous Milrinone in Heart Failure Patients

| IV Dose (mcg/kg) | Peak Increase in Cardiac Index | Decrease in Pulmonary Capillary Wedge Pressure |

| 25 | 16.5%[8] | 24%[8] |

| 50 | 12.5%[8] | 29%[8] |

| 75 | 28.4%[8] | 38%[8] |

Experimental Protocols

The following sections detail the methodologies employed in key clinical investigations of this compound and milrinone.

Metabolic Disposition and Pharmacokinetics of this compound

Objective: To study the metabolic disposition of this compound in various animal species and humans.

Methodology:

-

Subjects: Healthy human male volunteers.

-

Administration: Escalating single oral or intravenous doses of this compound.[1]

-

Sampling: Serial blood and urine samples were collected at predefined intervals.

-

Analysis: Serum and urine concentrations of this compound and its metabolites were determined using high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC).[1] Radioactivity was measured in samples from studies involving radiolabeled compounds.

-

Pharmacokinetic Analysis: Serum concentration-time data were used to calculate pharmacokinetic parameters such as elimination half-life and area under the curve (AUC).[1]

Acute Hemodynamic Response to Intravenous and Oral Milrinone

Objective: To examine the acute hemodynamic response to intravenous and oral milrinone in patients with moderate to moderately severe heart failure.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled trial.[8]

-

Subjects: 12 patients with moderate to moderately severe heart failure.[8]

-

Intervention: Patients received either milrinone or a placebo. Intravenous milrinone was administered in successive doses of 25, 50, and 75 µg/kg.[8] The oral dosing level and schedule were determined by the hemodynamic results.

-

Measurements: Hemodynamic parameters, including cardiac index and pulmonary capillary wedge pressure, were monitored. Plasma samples were collected for the determination of milrinone concentrations.[8]

-

Data Analysis: The relationship between hemodynamic values and milrinone plasma concentrations was assessed.[8]

Clinical Implications and Future Directions

The available data suggest that this compound is a rapidly absorbed and eliminated phosphodiesterase-3 inhibitor. Its more extensively studied counterpart, milrinone, has established efficacy as a short-term intravenous therapy for acute decompensated heart failure.[3] However, long-term oral milrinone therapy has been associated with an increased risk of hospitalization and death in patients with severe heart failure.[3]

Ongoing research is exploring alternative delivery methods for milrinone, such as nebulized inhalation and slow-release oral formulations, to potentially improve its safety and efficacy profile for long-term use.[9][10][11] These investigations aim to harness the beneficial hemodynamic effects of PDE3 inhibition while minimizing the adverse outcomes associated with previous oral formulations.

The development of novel PDE3 inhibitors or new formulations of existing drugs like this compound and milrinone remains an active area of research. A thorough understanding of their pharmacokinetic and pharmacodynamic properties is essential for designing safer and more effective therapies for heart failure.

References

- 1. Metabolic disposition and pharmacokinetics of this compound, a new cardiotonic drug, in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. Milrinone - Wikipedia [en.wikipedia.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Milrinone: basic and clinical pharmacology and acute and chronic management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Milrinone in the treatment of chronic cardiac failure: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Nebulized Inhaled Milrinone in a Hospitalized Advanced Heart Failure Population [ctv.veeva.com]

In Vitro Discovery and Characterization of Pelrinone: A Technical Guide

Disclaimer: The following technical guide is centered on the well-researched phosphodiesterase 3 (PDE3) inhibitor, Milrinone. This is based on the assumption that "Pelrinone" was a typographical error, as there is a lack of available scientific literature on a compound with that specific name. The data, protocols, and pathways described herein are based on published findings for Milrinone and are intended to serve as a representative guide for a PDE3 inhibitor of its class.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial for the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting the breakdown of cAMP in cardiac and vascular smooth muscle cells, this compound leads to elevated intracellular cAMP levels. This increase results in positive inotropic (increased heart muscle contractility) and vasodilatory effects, making it a subject of significant interest in cardiovascular research and drug development. This document provides an in-depth technical overview of the in vitro discovery and characterization of this compound, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Data Presentation: In Vitro Pharmacology of this compound

The in vitro pharmacological profile of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound

| PDE Isoform | IC50 (µM) | Inhibition Constant (Ki) (µM) | Source Organism/Tissue |

| PDE3 | 0.42 | 0.15 | Human Heart |

| PDE3A | 0.45 | Not Reported | Recombinant Human |

| PDE3B | 1.0 | Not Reported | Recombinant Human |

| PDE1 (FI) | 38 | Not Reported | Human Heart |

| PDE2 (FII) | 19 | Not Reported | Human Heart |

Data is representative of Milrinone.[1][2]

Table 2: Cellular Activity of this compound in Cardiac Myocytes

| Parameter | EC50 (µM) | Cell Type | Effect |

| Increase in Contractility | Variable | Isolated Guinea Pig Atria | Positive Inotropic Effect |

| cAMP Accumulation | Not Quantified | Cardiac Myocytes | Increased intracellular cAMP |

Note: Specific EC50 values for contractility can vary depending on the experimental setup and species.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the PDE3 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of cAMP within the cell.

In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and components of the myofilaments. The phosphorylation of L-type calcium channels leads to an increased influx of calcium into the cell, which in turn enhances the force of contraction of the cardiac muscle.[3]

In vascular smooth muscle cells, the increase in cAMP also activates PKA, which leads to the inhibition of myosin light chain kinase. This results in smooth muscle relaxation and vasodilation.

Signaling Pathway of this compound in Cardiac Myocytes

References

The Inotropic and Vasodilatory Effects of Pelrinone on Cyclic AMP Levels in Heart Failure Models: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, necessitating the development of effective therapeutic interventions. One promising class of drugs is the phosphodiesterase (PDE) inhibitors, which modulate intracellular signaling pathways to improve cardiac function. This technical guide provides a comprehensive overview of the effects of pelrinone, a phosphodiesterase III (PDE3) inhibitor, on cyclic AMP (cAMP) levels in preclinical heart failure models. While the available scientific literature predominantly focuses on the closely related and more extensively studied compound, milrinone, the principles and mechanisms described herein are considered analogous for this compound due to their shared classification as bipyridine PDE3 inhibitors. This document will, therefore, leverage the substantial body of research on milrinone to elucidate the expected actions of this compound.

The primary mechanism of action for PDE3 inhibitors is the prevention of cAMP degradation within cardiac and vascular smooth muscle cells.[1][2] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger that mediates a cascade of downstream effects, ultimately enhancing myocardial contractility and promoting vasodilation.[1][2] This dual action addresses two of the key pathophysiological hallmarks of heart failure: diminished cardiac output and increased systemic vascular resistance.

Mechanism of Action: The Role of Phosphodiesterase III Inhibition

Phosphodiesterase III is a key enzyme responsible for the hydrolysis and subsequent inactivation of cAMP.[3] By selectively inhibiting PDE3, this compound effectively increases the intracellular concentration of cAMP.[1][3] In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several target proteins involved in excitation-contraction coupling. This includes L-type calcium channels, leading to an increased influx of calcium ions, and phospholamban, which enhances calcium reuptake into the sarcoplasmic reticulum. The net result is an increase in both the force of contraction (positive inotropy) and the rate of relaxation (lusitropy).[3]

In vascular smooth muscle cells, the accumulation of cAMP also activates PKA, which in turn phosphorylates and inhibits myosin light chain kinase.[2] This leads to smooth muscle relaxation and vasodilation, reducing both preload and afterload on the failing heart.[4]

Signaling Pathway of this compound

The following diagram illustrates the signaling cascade initiated by this compound's inhibition of PDE3.

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Effects of this compound on Cyclic AMP and PDE3 Inhibition

The following table summarizes the quantitative data on the inhibitory effects of milrinone, a close analog of this compound, on phosphodiesterase III. These values provide an expected range of potency for this compound.

| Parameter | Tissue/Cell Type | Value | Reference |

| IC50 for PDE3 Inhibition | Human Cardiac Tissue | 0.42 µM | [5] |

| Ki for PDE3 Inhibition | Human Cardiac Tissue | 0.15 µM | [5] |

| IC50 for PDE1 Inhibition | Human Cardiac Tissue | 38 µM | [5] |

| IC50 for PDE2 Inhibition | Human Cardiac Tissue | 19 µM | [5] |

Experimental Protocols

In Vitro PDE3 Inhibition Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound on PDE3 activity.

Caption: Workflow for an in vitro PDE3 inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare an appropriate assay buffer and perform serial dilutions of this compound.

-

Enzyme Preparation: Prepare a solution containing the purified or recombinant PDE3 enzyme.

-

Pre-incubation: In a microcentrifuge tube, combine the assay buffer, PDE3 enzyme, and the this compound dilution (or a vehicle control). Pre-incubate this mixture to allow the inhibitor to bind to the enzyme.[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of radiolabeled cAMP (e.g., [³H]-cAMP).[6]

-

Incubation: Incubate the reaction mixture for a specific time and at a controlled temperature, ensuring the reaction proceeds within the linear range.[6]

-

Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling).[6]

-

Product Conversion: Add snake venom nucleotidase to convert the reaction product, [³H]-AMP, into [³H]-adenosine.[6]

-

Substrate Separation: Use an anion-exchange resin to bind the unreacted, negatively charged [³H]-cAMP, leaving the neutral [³H]-adenosine in the supernatant.[6]

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial and quantify the amount of [³H]-adenosine using a scintillation counter.[6]

-

Data Analysis: Calculate the percentage of PDE3 inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[6]

Measurement of Intracellular cAMP Levels in Cardiomyocytes

This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay or a bioluminescence-based assay.

References

- 1. benchchem.com [benchchem.com]

- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 3. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Milrinone - Wikipedia [en.wikipedia.org]

- 5. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine.−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]

- 6. benchchem.com [benchchem.com]

Preclinical Safety and Toxicology Profile of Milrinone: An In-depth Technical Guide

Executive Summary

This document provides a comprehensive overview of the preclinical safety and toxicology profile of Milrinone, a phosphodiesterase III inhibitor used for the short-term treatment of acute decompensated heart failure. This guide is intended for researchers, scientists, and drug development professionals. Milrinone's primary mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP), leading to positive inotropic and vasodilatory effects. Preclinical data reveal a toxicity profile that includes acute toxicity at high doses, some evidence of genotoxicity in vitro, and potential for developmental and cardiotoxicity. No long-term carcinogenicity studies have been identified in the public domain. This guide summarizes key quantitative data, outlines experimental methodologies for toxicological assessments, and provides visual representations of relevant pathways and workflows.

Mechanism of Action

Milrinone is a selective inhibitor of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cAMP. By inhibiting PDE III in cardiac and vascular smooth muscle, Milrinone leads to an accumulation of cAMP. In the heart, elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins. This cascade results in an increased influx of calcium ions into the cardiac cells, enhancing myocardial contractility (positive inotropy). In vascular smooth muscle, increased cAMP levels also activate PKA, leading to the phosphorylation of proteins that promote relaxation, resulting in vasodilation. This dual action of inotropy and vasodilation makes Milrinone an effective agent in the management of heart failure.

Acute Toxicity

Acute toxicity studies have been conducted in various animal models to determine the median lethal dose (LD50) of Milrinone. These studies are crucial for understanding the short-term toxic potential of the drug.

| Species | Route of Administration | LD50 Value |

| Mouse | Oral | 137 mg/kg |

| Mouse | Subcutaneous | 62 mg/kg |

| Rabbit | Oral | 40 mg/kg |

| Rabbit | Intravenous | 44.4 mg/kg |

| Table 1: Acute Toxicity of Milrinone (LD50 Values) |

Genotoxicity

The genotoxic potential of Milrinone has been evaluated using a battery of in vitro and in vivo assays. The results suggest that while Milrinone does not induce gene mutations, it may have clastogenic activity (the ability to induce chromosomal damage) at high concentrations in vitro.

| Assay | Test System | Results |

| Ames Test | Salmonella typhimurium | Negative |

| Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Positive |

| In vivo Micronucleus Test | Mouse bone marrow | Negative |

| Table 2: Summary of Genotoxicity Studies for Milrinone |

Carcinogenicity

There are no publicly available long-term carcinogenicity studies for Milrinone. Standard regulatory guidelines often require carcinogenicity studies for drugs intended for long-term use. Given that Milrinone is indicated for short-term use, these studies may not have been conducted.

Reproductive and Developmental Toxicology

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. In the case of Milrinone, the primary safety concerns are related to its cardiovascular effects.

A study in Beagle dogs treated with a single dose of 1 mg/kg of Milrinone resulted in mild cardiac lesions, including subendocardial and myocardial hemorrhages in the left ventricle and subepicardial hemorrhages and epicardial inflammation in the right atrium. These findings were associated with an observed increase in myocardial work.

Experimental Protocols

Detailed experimental protocols for preclinical safety and toxicology studies are critical for the interpretation and replication of results. Below are generalized protocols for the key genotoxicity assays performed for Milrinone.

Ames Test (Bacterial Reverse Mutation Assay)

-

Purpose: To assess the potential of a substance to induce gene mutations in bacteria.

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) with and without metabolic activation (S9 mix).

-

Methodology:

-

Varying concentrations of Milrinone are added to a minimal agar medium.

-

The bacterial tester strains are then plated on this medium.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required nutrient due to a mutation) is counted and compared to negative and positive controls.

-

A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

-

In Vitro Chromosome Aberration Assay

-

Purpose: To detect structural chromosomal damage in mammalian cells.

-

Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology:

-

Cell cultures are exposed to various concentrations of Milrinone for a defined period (e.g., 3-6 hours with S9, or continuously for up to 24 hours without S9).

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, deletions, exchanges).

-

The frequency of aberrant cells is compared to that in control cultures.

-

In Vivo Micronucleus Test

-

Purpose: To assess chromosomal damage in a whole animal system.

-

Test System: Typically mice or rats.

-

Methodology:

-

Animals are treated with Milrinone, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Bone marrow is collected at specific time points after treatment (e.g., 24 and 48 hours).

-

Bone marrow smears are prepared on microscope slides and stained.

-

The frequency of micronucleated polychromatic erythrocytes (immature red blood cells containing small, additional nuclei resulting from chromosomal fragments or whole chromosomes lagging at anaphase) is determined by microscopic analysis.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

Conclusion

The preclinical safety profile of Milrinone indicates a risk of acute toxicity at high doses and a potential for in vitro clastogenicity. While the in vivo micronucleus test was negative, the positive chromosome aberration assay warrants consideration. The observed developmental toxicity in a zebrafish model and cardiotoxic effects in dogs highlight the need for careful risk-benefit assessment, even for short-term clinical use. The absence of publicly available, comprehensive reproductive and developmental toxicology studies in mammals and long-term carcinogenicity data represents a gap in the complete preclinical safety characterization of Milrinone. This guide provides a foundational understanding for professionals involved in the development and research of similar compounds.

A Comprehensive Guide to the Preformulation Studies of Pelrinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential preformulation studies for pelrinone hydrochloride, a cardiotonic agent. The following sections outline the critical physicochemical properties, stability profile, and compatibility characteristics of the drug substance, supported by experimental data and methodologies crucial for formulation development.

Physicochemical Characterization

Preformulation begins with a thorough characterization of the drug substance's fundamental physical and chemical properties. These parameters are foundational for developing a stable, effective, and safe dosage form.

This compound hydrochloride possesses two ionizable functional groups, influencing its behavior in aqueous solutions of varying pH.[1] The acid dissociation constants (pKa) and the octanol-water partition coefficient are critical determinants of its absorption and distribution characteristics.

The octanol-water partition coefficient-pH profile is described as a bell-shaped curve, indicating that the lipophilicity of this compound is pH-dependent.[1]

The solubility of this compound hydrochloride is a key factor in its dissolution and bioavailability.

-

pH-Solubility: The drug exhibits a U-shaped pH-solubility profile, a characteristic of amphoteric molecules.[1]

-

Ionic Strength Effect: The solubility is influenced by the ionic strength of the medium. At pH 3.9 in an acetate buffer, solubility increases as ionic strength rises.[1] Conversely, at pH 7.5 in a Tris-HCl buffer, solubility decreases with increasing ionic strength.[1]

The solid-state characteristics of a drug substance can significantly impact its stability, manufacturability, and performance.

-

Hygroscopicity: this compound hydrochloride is characterized as essentially nonhygroscopic, simplifying handling and storage requirements.[1]

-

Polymorphism: Studies have confirmed the existence of polymorphs for this compound hydrochloride.[1] The presence of different crystalline forms necessitates careful control during manufacturing to ensure consistent product quality.

Table 1: Summary of Physicochemical Properties of this compound Hydrochloride

| Parameter | Value / Description | Citation |

| pKa Values | pKa1: 4.71, pKa2: 8.94 | [1] |

| pH-Solubility Profile | U-shaped curve | [1] |

| Partition Coefficient | Bell-shaped pH-dependent profile | [1] |

| Hygroscopicity | Essentially nonhygroscopic | [1] |

| Polymorphism | Polymorphs exist | [1] |

Stability Profile

Ensuring the stability of a drug substance is paramount. The following studies assess the degradation of this compound hydrochloride under various stress conditions.

This compound hydrochloride in solution demonstrates robust stability under different pH conditions, exposure to light, and elevated temperatures. It was found to be stable for 64 days at room temperature under 500-foot-candle (ft-c) light and at 80°C.[1]

In its solid form, this compound hydrochloride exhibits excellent stability. No decomposition was observed after 112 days at 80°C or upon exposure to 500-ft-c light.[1]

Table 2: Stability Data for this compound Hydrochloride

| Condition | Duration | Outcome | Citation |

| Solution (Various pH) | 64 days | Stable | [1] |

| Solution (500 ft-c light, RT) | 64 days | Stable | [1] |

| Solution (80°C) | 64 days | Stable | [1] |

| Solid State (80°C) | 112 days | No decomposition | [1] |

| Solid State (500 ft-c light) | 112 days | No decomposition | [1] |

Excipient Compatibility

Initial screening for compatibility with common pharmaceutical excipients is a critical step to identify potential interactions that could compromise the stability or performance of the final product. This compound hydrochloride was found to have no gross incompatibility with 13 common excipients, with the notable exception of povidone.[1]

Experimental Protocols

The following outlines the general methodologies employed in the preformulation studies of this compound hydrochloride.

-

Method: Potentiometric titration or UV-Vis spectrophotometry are standard methods for pKa determination. The partition coefficient (Log P) is typically determined using the shake-flask method at various pH values.

-

pH-Solubility: An equilibrium solubility method is used. Excess drug substance is added to a series of buffers with varying pH values. The samples are agitated at a constant temperature until equilibrium is reached, after which the supernatant is filtered and analyzed by a suitable method like HPLC or UV-Vis spectrophotometry.

-

Polymorphism: The presence of polymorphs is investigated using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.[1] Solubility phase diagrams can also be constructed to identify different solid forms.[1]

-

Hygroscopicity: Dynamic Vapor Sorption (DVS) analysis is the standard method to determine the hygroscopic nature of a substance by measuring its water uptake at various relative humidity levels.

-

Analytical Technique: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed and validated.[1] This method must be capable of separating the intact drug from its degradation products.

-

Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and validate the analytical method's ability to detect them.

Visualized Workflows and Pathways

To better illustrate the logical flow of preformulation studies and the mechanism of action for this class of drugs, the following diagrams are provided.

Caption: A typical workflow for preformulation studies.

Caption: Simplified signaling pathway for PDE3 inhibitors.

References

An In-depth Technical Guide on the Cardiovascular Effects of Milrinone, a Phosphodiesterase-3 Inhibitor

A Note on Terminology: This technical guide focuses on the cardiovascular effects of Milrinone. Initial searches for "Pelrinone" did not yield sufficient scientific literature to fulfill the detailed requirements of this document. It is possible that "this compound" was a misspelling of "Milrinone," a well-researched phosphodiesterase-3 inhibitor with significant cardiovascular applications. Therefore, this guide provides a comprehensive overview of the cardiovascular effects, mechanism of action, and relevant experimental protocols for Milrinone.

Milrinone is a positive inotrope and vasodilator used in the short-term intravenous treatment of acute decompensated heart failure.[1] Its therapeutic effects are attributed to its selective inhibition of phosphodiesterase-3 (PDE3) in cardiac and vascular muscle.[1] This guide provides a detailed examination of the cardiovascular effects of Milrinone, intended for researchers, scientists, and drug development professionals.

Quantitative Data on Cardiovascular Effects

The administration of Milrinone elicits significant dose-dependent hemodynamic changes. The following tables summarize the key quantitative effects observed in clinical studies.

Table 1: Hemodynamic Effects of Intravenous Milrinone in Patients with Moderate to Severe Heart Failure

| Dosage (intravenous) | Peak Increase in Cardiac Index | Concomitant Decrease in Pulmonary Capillary Wedge Pressure |

| 25 micrograms/kg | 16.5% | 24% |

| 50 micrograms/kg | 12.5% | 29% |

| 75 micrograms/kg | 28.4% | 38% |

Data from a study examining the acute hemodynamic response to intravenous Milrinone.[2]

Table 2: Hemodynamic Effects of Nebulized Milrinone in Patients with Advanced Heart Failure

| Parameter | Baseline (Mean ± SD) | 24 Hours Post-Treatment (Mean ± SD) | P-value |

| Pulmonary Artery Saturation | 60% ± 7% | 65% ± 5% | P = 0.001 |

| Cardiac Index | 2.0 ± 0.5 mL/min/1.73m² | 2.5 ± 0.1 mL/min/1.73m² | P = 0.001 |

Data from a phase 1 clinical trial on a novel nebulized formulation of Milrinone.[3]

Mechanism of Action

Milrinone's primary mechanism of action is the selective inhibition of the phosphodiesterase-3 (PDE3) enzyme.[4] In cardiac muscle, this inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to an increased influx of calcium into the cell and enhanced contractility (positive inotropy).[4] In vascular smooth muscle, elevated cAMP levels also lead to vasodilation, reducing both preload and afterload on the heart.[5] This dual action as an "inodilator" is a key feature of Milrinone's therapeutic profile.[6]

References

Methodological & Application

Application Notes and Protocols for In Vitro Cardiac Tissue Studies with Pelrinone and its Analogue Milrinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the optimal dosage of Pelrinone for in vitro cardiac tissue studies is limited in publicly available scientific literature. The following application notes and protocols are primarily based on extensive research conducted with its close structural and functional analogue, Milrinone, a well-characterized phosphodiesterase 3 (PDE3) inhibitor. These guidelines should serve as a starting point for your research with this compound, and optimization of concentrations is highly recommended.

Introduction

This compound is a potent positive inotropic agent that belongs to the class of phosphodiesterase 3 (PDE3) inhibitors. Its mechanism of action involves the selective inhibition of PDE3 in cardiac muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn enhances cardiac contractility and promotes vasodilation. These properties make this compound and its analogues valuable tools for in vitro studies of cardiac function and for the development of novel therapies for heart failure.

This document provides detailed application notes and protocols for the use of this compound and its analogue Milrinone in in vitro cardiac tissue studies, with a focus on dosage, experimental design, and data interpretation.

Mechanism of Action: The PDE3 Signaling Pathway

This compound exerts its effects by modulating the intracellular signaling cascade that regulates cardiac muscle contraction. The inhibition of PDE3 by this compound leads to an accumulation of cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium handling and myofilament function, ultimately resulting in increased cardiac contractility (inotropy) and faster relaxation (lusitropy).[1]

References

Protocol for Administering Pelrinone in Animal Models of Heart Failure: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the administration of Pelrinone in animal models of heart failure. Due to the limited availability of specific administration protocols for this compound in heart failure models, this document leverages the extensive research and established protocols for Milrinone, a structurally and functionally similar phosphodiesterase 3 (PDE3) inhibitor. The provided methodologies can be adapted for the study of this compound and other inotropic agents with a similar mechanism of action.

This compound is a cardiotonic agent that has been studied for its effects on cardiac function.[1] Like Milrinone, it is presumed to act as a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels in cardiac and vascular smooth muscle cells. This leads to enhanced cardiac contractility (inotropy) and vasodilation, which are beneficial in the context of heart failure.

Mechanism of Action: PDE3 Inhibition

This compound and Milrinone exert their effects by inhibiting the PDE3 enzyme. In cardiomyocytes, the subsequent increase in cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to an increased influx of calcium and consequently, enhanced myocardial contractility. In vascular smooth muscle cells, elevated cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload on the heart.

Quantitative Data Summary

The following tables summarize available dosage and pharmacokinetic data for this compound and comparative data for Milrinone in various animal models.

Table 1: this compound Dosage and Pharmacokinetic Parameters in Laboratory Animals [1]

| Animal Model | Route of Administration | Dosage Range | Elimination Half-life (t1/2) |

| Mouse | Intravenous (IV) | 1.0 mg/kg | Not determined (rapid elimination) |

| Oral (PO) | 2 - 100 mg/kg | 8 - 10 hours | |

| Rat | Intravenous (IV) | 1.0 mg/kg | Not determined (rapid elimination) |

| Oral (PO) | 10 - 200 mg/kg | 8 - 10 hours | |

| Dog | Intravenous (IV) | 1.0 mg/kg | Not determined (rapid elimination) |

| Oral (PO) | Up to 20 mg/kg | 8 - 10 hours |

Table 2: Milrinone Dosage in Animal Models of Heart Failure

| Animal Model | Heart Failure Model | Route of Administration | Dosage | Reference |

| Rat | Catecholamine-induced | Continuous IV Infusion | 35 µg/kg/min | [2] |

| Mouse | Subarachnoid Hemorrhage-induced | Continuous IV Infusion | 0.25 - 0.75 µg/kg/min | [3] |

| Dog | Idiopathic Myocardial Failure | Oral (PO) | 0.75 mg/kg | [4] |

| Dog | Congestive Heart Failure | Oral (PO) | 0.5 - 1.0 mg/kg (twice daily) | [5] |

| Dog | Pulmonary Hypertension | IV Bolus + Infusion (Low Dose) | 75 µg/kg bolus then 0.75 µg/kg/min | [6] |

| Dog | Pulmonary Hypertension | IV Bolus + Infusion (High Dose) | 150 µg/kg bolus then 1.5 µg/kg/min | [6] |

Table 3: Effects of Milrinone in a Rat Model of Catecholamine-Induced Heart Failure [2]

| Parameter | Control (Saline) | Norepinephrine (NE) | NE + Milrinone (35 µg/kg/min) |

| 5-hour Survival Rate (%) | 100 | ~25 | ~80 |

| Left Ventricular Internal Diameter, diastole (mm) | 7.2 ± 0.3 | 8.5 ± 0.4 | 7.5 ± 0.3 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a PDE3 inhibitor in animal models of heart failure. These protocols are based on studies using Milrinone and can be adapted for this compound.

Creation of Animal Models of Heart Failure

a) Myocardial Infarction (MI) Model (Ischemic Heart Failure) in Rodents [7]

This model is created by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Anesthesia: Anesthetize the mouse or rat (e.g., with isoflurane or a combination of ketamine and xylazine).

-

Intubation and Ventilation: Intubate the animal and provide mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

LAD Ligation: Identify the LAD and pass a suture (e.g., 6-0 silk) under it. Tie off the suture to induce ischemia.

-

Closure: Close the chest in layers and allow the animal to recover with appropriate analgesia.

-

Heart Failure Development: Heart failure typically develops over several weeks.

b) Pressure Overload Model (Transverse Aortic Constriction - TAC) in Rodents [7]

This model simulates heart failure due to chronic pressure overload.

-

Anesthesia and Intubation: As described for the MI model.

-

Thoracotomy: Perform a thoracotomy to expose the aortic arch.

-

Aortic Constriction: Place a ligature (e.g., 6-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries. Tie the ligature around a needle of a specific gauge (e.g., 27-gauge for mice) placed alongside the aorta.

-

Needle Removal: Remove the needle to create a defined constriction.

-

Closure and Recovery: Close the chest and allow the animal to recover. Cardiac hypertrophy and subsequent heart failure will develop over time.

Preparation of this compound/Milrinone Solution

-

Vehicle Selection: For intravenous (IV) administration, the drug can be diluted in sterile solutions such as 0.9% saline, 5% dextrose in water, or Ringer's lactate.[7] For oral administration (gavage), the compound can be dissolved in a suitable vehicle like water or a specific formulation buffer.[7]

-

Example for IV Infusion: Obtain the sterile drug solution (typically 1 mg/mL). Dilute with the chosen vehicle to the desired final concentration for infusion.

Administration Protocols

a) Intravenous (IV) Bolus and Continuous Infusion [6][7]

This method is common for acute studies.

-

Anesthesia: Anesthetize the animal.

-

Cannulation: Cannulate a suitable vein (e.g., jugular or femoral vein).

-

Bolus Administration: Administer a loading dose over a short period (e.g., 5 minutes).

-

Continuous Infusion: Follow the bolus with a continuous infusion at a specific rate using a syringe pump.

b) Oral Gavage [7]

This method is suitable for studies investigating the oral efficacy of the drug.

-

Preparation: Prepare the drug solution at the desired concentration in a suitable vehicle.

-

Administration: Gently restrain the animal. Insert a gavage needle into the esophagus and deliver the solution directly into the stomach.

-

Monitoring: Monitor the animal for any signs of distress.

c) Subcutaneous Osmotic Minipumps [7]

For long-term, continuous drug delivery.

-

Pump Preparation: Fill a sterile osmotic minipump with the prepared drug solution.

-

Implantation: Anesthetize the animal and implant the filled minipump subcutaneously, typically in the dorsal scapular region.

-

Closure and Recovery: Close the incision and allow the animal to recover. The pump will deliver the drug at a constant rate for a predefined period (e.g., 2-4 weeks).[7]

Assessment of Cardiac Function

Echocardiography [8]

A non-invasive method to assess cardiac function and structure.

-

Anesthesia: Lightly anesthetize the animal to minimize effects on cardiac function.

-

Imaging: Use a high-frequency ultrasound system designed for small animals.

-

Key Parameters:

-

Ejection Fraction (EF%): A measure of the percentage of blood leaving the left ventricle with each contraction.[7]

-

Fractional Shortening (FS%): The percentage change in the left ventricular internal diameter between diastole and systole.[7]

-

Left Ventricular Internal Diameter (LVID): Measured in diastole and systole.

-

Wall Thickness: Measurement of the interventricular septum and posterior wall.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for administering this compound or a similar compound in an animal model of heart failure.

Disclaimer: These protocols and dosage recommendations are for guidance in a research setting only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The specific dosages and procedures should be optimized for each individual study.

References

- 1. Metabolic disposition and pharmacokinetics of this compound, a new cardiotonic drug, in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Milrinone effects on cardiac mitochondria, hemodynamics, and death in catecholamine-infused rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute cardiac support with intravenous milrinone promotes recovery from early brain injury in a murine model of severe subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of milrinone on pulmonary vasculature in normal dogs and in dogs with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pelrinone: An Application Note and Protocol

Application Note

Introduction

Milrinone is a positive inotropic and vasodilator agent used in the treatment of heart failure.[1][2] Accurate and precise quantification of Milrinone in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note describes a reliable reversed-phase HPLC (RP-HPLC) method for the determination of Milrinone.

Chromatographic Conditions

The separation is achieved on a C18 analytical column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. Detection is performed using a UV detector, where Milrinone exhibits significant absorbance. The method is demonstrated to be sensitive, specific, and reproducible for the analysis of Milrinone in plasma samples.[1]

Table 1: HPLC Chromatographic Conditions for Milrinone Analysis

| Parameter | Condition |

| Column | C18 analytical column |

| Mobile Phase | Acetonitrile and water mixture |

| Detection | UV at 326 nm[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20-50 µL[1] |

| Internal Standard | Amrinone[1] |

Method Validation Summary

The described method for Milrinone has been validated for linearity, accuracy, precision, and recovery.

Table 2: Summary of Method Validation Parameters for Milrinone Analysis

| Validation Parameter | Result |

| Linearity Range | 10 to 10000 ng/mL (r² > 0.99)[1] |

| Recovery | 52-69%[1] |

| Intra-day Precision (CV%) | < 20%[1] |

| Inter-day Precision (CV%) | < 20%[1] |

| Limit of Quantitation (LOQ) | 10 ng/mL[1] |

Experimental Protocols

Preparation of Standard Solutions

-

Internal Standard Stock Solution (Amrinone):

-

Milrinone Stock Solution:

-

Prepare a fresh working solution of Milrinone daily by making a 1:9 dilution of Milrinone lactate for injection in HPLC grade water.[1]

-

-

Calibration Standards:

-

Perform serial dilutions of the Milrinone working solution to prepare calibration standards with final concentrations ranging from 10 to 2000 ng/mL in 100 µL of plasma.[1]

-

Sample Preparation from Plasma

-

To 0.1 mL of plasma sample containing Milrinone and the internal standard (Amrinone), add 0.15 mL of water and 0.35 mL of acetonitrile.[1]

-

Vortex the tubes briefly and then centrifuge.[1]

-

Transfer the supernatant to a clean tube.[1]

-

Add 3 mL of a methanol:diethyl ether (5:95) mixture to the supernatant.[1]

-

Vortex the tubes and centrifuge again.[1]

-

Reconstitute the sample with the mobile phase before injecting it into the HPLC system.[1]

HPLC Analysis

-

Set up the HPLC system according to the conditions specified in Table 1 .

-

Inject 20-50 µL of the prepared standard solutions and samples into the HPLC system.[1]

-

Monitor the eluent at a UV wavelength of 326 nm.[1]

-

Record the chromatograms and integrate the peak areas for Milrinone and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of Milrinone to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Milrinone in the samples from the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC analysis of Milrinone.

References

Application Notes and Protocols for Utilizing Pelrinone in Isolated Langendorff Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pelrinone, a phosphodiesterase 3 (PDE3) inhibitor, in ex vivo isolated Langendorff heart preparations. This document outlines the mechanism of action, detailed experimental protocols, and expected quantitative effects on cardiac function. The Langendorff model offers a powerful platform to investigate the direct cardiac effects of pharmacological agents like this compound, devoid of systemic neuro-hormonal influences.

Mechanism of Action of this compound

This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle. The inhibition of PDE3 leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]

In Cardiac Myocytes: The elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility and relaxation. This includes:

-

L-type calcium channels: Phosphorylation increases calcium influx into the cell, enhancing the force of contraction (positive inotropic effect).[2]

-